5-(3-Methoxyphenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-4-2-3-6(5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPQOIRORQHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 5 3 Methoxyphenyl Imidazolidine 2,4 Dione
Quantum Chemical Calculations and Electronic Structure Analysis of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For this compound, methods like DFT with basis sets such as B3LYP/6-31G(d,p) are employed to optimize the molecular geometry and calculate various electronic properties. epstem.net
These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). The MESP map identifies electrophilic and nucleophilic regions, crucial for predicting intermolecular interactions. For the imidazolidine-2,4-dione moiety, the carbonyl oxygens and imide protons are key sites for hydrogen bonding. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.
Theoretical calculations also allow for the prediction of spectroscopic properties, such as NMR chemical shifts (using the GIAO method) and vibrational frequencies (IR), which can be correlated with experimental data to confirm the molecular structure. epstem.netmdpi.com
Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table contains representative data based on typical computational studies of similar heterocyclic compounds.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.8 Debye | Measures the molecule's overall polarity. |
| MESP Minimum (on C=O) | -55 kcal/mol | Indicates a strong hydrogen bond acceptor site. |
Conformational Analysis and Energy Landscape Studies of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione scaffold is a core component of several active pharmaceutical ingredients. chemrxiv.orgacs.org Computational studies on compounds containing this scaffold, such as nitrofurantoin (B1679001) and dantrolene, reveal that the molecule's conformation significantly influences its crystal packing and properties. chemrxiv.orgchemrxiv.org
For the imidazolidine-2,4-dione ring itself, different conformers can exist. Analysis of related structures shows that two primary conformers (A and B) are often observed, with conformer A typically being more polar and more prevalent in the solid state. chemrxiv.org The preponderance of one conformer can be driven by more efficient molecular packing. chemrxiv.org In this compound, additional conformational flexibility is introduced by the rotation around the single bond connecting the phenyl ring to the imidazolidine (B613845) core.
Energy landscape studies involve mapping the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles). These studies identify low-energy, stable conformations and the energy barriers between them. The central imidazolidine-2,4-dione ring can influence the orientation of its substituents, which in turn plays a role in how the molecule binds to a biological target. ucl.ac.be Intermolecular interactions, particularly hydrogen bonds involving the N-H and C=O groups of the dione (B5365651) ring, are critical in stabilizing crystal structures. chemrxiv.org
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. arxiv.org This simulation helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score. ugm.ac.id
For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The imidazolidine-2,4-dione scaffold is a well-known pharmacophore that can form crucial hydrogen bonds. The two carbonyl groups act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The 3-methoxyphenyl (B12655295) group can engage in hydrophobic or π-stacking interactions with complementary residues in the receptor's binding pocket. ucl.ac.be
Docking simulations on related thiazolidine-2,4-dione derivatives have shown that the core heterocyclic ring consistently occupies specific regions of enzyme active sites, forming key hydrogen bonds. nih.govnih.gov Similarly, for this compound, the simulation would predict specific interactions that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Properties
In silico ADME prediction involves using computational models to estimate a compound's pharmacokinetic properties. These predictions are valuable in early-stage discovery for prioritizing compounds with favorable characteristics. nih.gov The models are based on the molecule's structural and physicochemical properties.
For this compound, key properties such as lipophilicity (logP), aqueous solubility (logS), and molecular weight are calculated. These parameters are governed by rules like Lipinski's Rule of Five, which assess the potential for a compound to be orally active. mdpi.com Other predicted properties can include the potential for binding to plasma proteins and permeability across biological membranes. Computational tools can predict whether a molecule is likely to be a substrate or inhibitor of metabolic enzymes like Cytochrome P450s (e.g., CYP2D6), which is important for anticipating metabolic stability. nih.gov
Table 2: Predicted ADME-Related Properties for this compound (Illustrative Data) This table contains representative data based on typical computational predictions for drug-like small molecules.
| ADME Property | Predicted Value/Category | Importance |
|---|---|---|
| Molecular Weight | 220.22 g/mol | Influences diffusion and absorption. |
| logP (Lipophilicity) | 1.35 | Affects solubility, absorption, and distribution. |
| Aqueous Solubility (logS) | -2.5 | Crucial for absorption and formulation. |
| H-Bond Donors | 2 | Influences binding and solubility. |
| H-Bond Acceptors | 4 | Influences binding and solubility. |
| CYP2D6 Inhibition | Predicted Non-inhibitor | Indicates lower potential for certain metabolic interactions. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net
For this compound, a pharmacophore model can be constructed based on its key structural features. These features would likely include:
Two Hydrogen Bond Acceptors (HBA): Corresponding to the two carbonyl oxygen atoms of the imidazolidine-2,4-dione ring.
One or Two Hydrogen Bond Donors (HBD): Corresponding to the nitrogen-bound hydrogens at positions 1 and 3.
One Aromatic/Hydrophobic Group (HY/AR): Representing the 3-methoxyphenyl ring.
This 3D arrangement of features defines the spatial requirements for molecular recognition at a receptor. researchgate.net Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that share the same essential features, potentially leading to the discovery of new compounds with similar activity. researchgate.net This approach is a powerful tool for scaffold hopping and identifying structurally diverse molecules with a desired functional profile. nih.gov
Structure Activity Relationship Sar Studies of 5 3 Methoxyphenyl Imidazolidine 2,4 Dione Derivatives
Systematic Substituent Effects on the 3-Methoxyphenyl (B12655295) Moiety of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
The phenyl ring at the 5-position of the hydantoin (B18101) scaffold is a critical component for anticonvulsant activity, as exemplified by the classic drug phenytoin (B1677684) (5,5-diphenylhydantoin). bepls.com The introduction of a methoxy (B1213986) group on this ring, as in this compound, modulates the molecule's properties and interactions with biological targets.
The position of the methoxy substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—has profound implications for the molecule's conformational flexibility and electronic distribution. While direct comparative studies on the anticonvulsant activity of the three positional isomers of 5-(methoxyphenyl)imidazolidine-2,4-dione are not extensively detailed in the available literature, established principles of medicinal chemistry allow for well-founded postulations.
| Position of Methoxy Group | Potential SAR Implications |
| Ortho (2-position) | - May introduce steric hindrance, affecting ring rotation.- Could influence intramolecular hydrogen bonding.- Potential for altered receptor binding conformation. |
| Meta (3-position) | - Balances electronic effects without direct resonance to the C5-phenyl bond.- Serves as the reference for SAR studies.- May offer a favorable balance of lipophilicity and metabolic stability. |
| Para (4-position) | - Strongest electron-donating effect via resonance.- May be susceptible to metabolism (e.g., O-demethylation).- Can significantly alter polarity and hydrogen bonding potential. |
The electronic nature of substituents on the C-5 phenyl ring is a key determinant of activity in hydantoin-based anticonvulsants. Electron-donating groups, like methoxy, and electron-withdrawing groups can alter the electron density of the aromatic ring, influencing its interaction with target proteins such as voltage-gated sodium channels.
Electronic Effects : The methoxy group is electron-donating through resonance and electron-withdrawing through induction. In the meta position, the inductive effect tends to dominate, slightly deactivating the ring. This modulation of the ring's electronic character can fine-tune its hydrophobic and π-π stacking interactions within a receptor binding pocket. Studies on related heterocyclic anticonvulsants have shown that the presence and nature of phenyl ring substituents are critical for potency. nih.gov
Chemical Modifications of the Imidazolidine-2,4-dione Heterocyclic Core
The imidazolidine-2,4-dione ring is not merely a scaffold but an active participant in the pharmacophore, offering sites for hydrogen bonding (at N-1 and N-3) and further substitution.
Modification at the N-1 and N-3 positions of the hydantoin ring is a common strategy to modulate the pharmacological profile of these derivatives. The protons at these positions can act as hydrogen bond donors. Replacing them can alter solubility, membrane permeability, metabolic stability, and receptor affinity.
Studies on related 5,5-disubstituted hydantoins have shown that introducing substituents at the N-3 position can lead to compounds with a broad spectrum of anticonvulsant activity. aensiweb.net For example, the introduction of a morpholinomethyl group at the N-3 position of 5-isopropyl-5-phenylimidazolidine-2,4-dione (B14713293) resulted in a compound with broader and higher anticonvulsant efficacy than phenytoin in certain animal models. nih.gov This suggests that appending a bulky, polar group can enhance activity, possibly by providing additional binding interactions or improving pharmacokinetic properties. Similarly, N-1 substitution with moieties like a 4-methoxyphenylsulfonyl group has been explored, indicating that both nitrogen atoms are viable points for chemical modification to develop agents for various therapeutic applications. researchgate.net
| N-Position | Type of Substitution | Impact on Activity Profile | Reference Example |
| N-1 | Sulfonyl derivatives (e.g., 4-methoxyphenylsulfonyl) | Modulates properties for applications like aldose reductase inhibition. | 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione researchgate.net |
| N-3 | Alkylation, Mannich bases (e.g., morpholinomethyl) | Can significantly enhance anticonvulsant potency and broaden the spectrum of activity. | 3-(Morpholinomethyl)-5-isopropyl-5-phenylimidazolidine-2,4-dione nih.gov |
| N-3 | Acylation, Aryl substitution | Used to create hybrid molecules with potentially new or enhanced biological activities. | 3-(4-amino-phenyl)-5,5-diphenyl imidazolidine-2,4-dione aensiweb.net |
Bioisosteric replacement of the imidazolidine-2,4-dione ring is a powerful strategy to discover novel compounds with improved properties. This involves replacing the core heterocycle with another group that retains similar steric and electronic features required for biological activity.
Pyrrolidine-2,5-diones (Succinimides) : The succinimide (B58015) ring is another classic heterocyclic core in anticonvulsant drugs (e.g., ethosuximide). It is structurally similar to the hydantoin ring and has been used to create hybrid compounds with broad-spectrum anticonvulsant properties. mdpi.com
Oxazolidine-2,4-diones : This scaffold, found in the drug trimethadione, is also a close analogue. Novel bioisosteres, such as N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, have been designed based on the oxazolidine-2,4-dione structure and have shown potent anticonvulsant activity. nih.gov
These examples demonstrate that the core dione (B5365651) heterocycle can be successfully replaced with various analogues to fine-tune the therapeutic profile of the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
For instance, 3D-QSAR studies on aminobenzothiazole derivatives have successfully generated statistically reliable models with good predictive power for anticonvulsant activity. nih.gov These models typically use molecular descriptors that quantify various physicochemical properties:
Steric Descriptors : Related to the size and shape of the molecule.
Electronic Descriptors : Such as electrostatic potential and partial charges, which are crucial for drug-receptor interactions.
Hydrophobic Descriptors : Quantifying the lipophilicity, which affects membrane permeability and binding to hydrophobic pockets.
Hydrogen Bond Donor/Acceptor Fields : Identifying key areas for hydrogen bonding interactions.
A hypothetical QSAR model for this compound analogues would likely reveal that specific steric bulk at the C-5 position, combined with a defined electronic and hydrophobic character of the phenyl ring, is essential for optimal activity. The model could also quantify the impact of substitutions on the N-1 and N-3 positions of the hydantoin ring. Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts in the drug discovery process.
The Role of Stereochemistry in the Biological Activity of this compound and its Derivatives
The spatial orientation of substituents in drug molecules is a critical determinant of their pharmacological activity. For derivatives of this compound, the carbon at the 5-position of the hydantoin ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. This stereochemistry plays a pivotal role in the interaction of these compounds with their biological targets, which are themselves chiral environments, such as enzymes and receptors. The differential effects of enantiomers of related 5-arylhydantoin compounds underscore the importance of stereochemical considerations in drug design and development.
The distinct three-dimensional arrangements of enantiomers can lead to significant differences in their biological activity, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other. This principle of stereoselectivity is well-documented for various classes of drugs and is particularly relevant for hydantoin derivatives.
A pertinent example that illustrates the significance of stereochemistry in this class of compounds is the major metabolite of the anticonvulsant drug phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). Although not the specific compound of focus, the findings from studies on p-HPPH provide valuable insights into how stereoisomers of 5-arylhydantoins can elicit different biological responses. Research has shown that the two enantiomers of p-HPPH, (R)-p-HPPH and (S)-p-HPPH, have markedly different effects on fibroblast growth, a process implicated in phenytoin-induced gingival hyperplasia.
In a study investigating the role of p-HPPH enantiomers in this adverse effect, it was observed that the (R)-enantiomer selectively stimulated the proliferation of normal human dermal fibroblasts, while the more prevalent (S)-enantiomer had a less pronounced effect. This suggests that the (R)-enantiomer is the more biologically active of the two in this specific context, highlighting a clear stereoselective effect.
The following interactive table summarizes the differential effects of the (R) and (S) enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin on fibroblast proliferation, providing a concrete example of stereoselectivity in a structurally related compound.
| Enantiomer | Relative Serum Concentration | Effect on Fibroblast Proliferation | Implication |
|---|---|---|---|
| (S)-p-HPPH | High (~98%) | Less active | Less contribution to gingival hyperplasia |
| (R)-p-HPPH | Low (~2%) | Selectively stimulates growth | Primary contributor to gingival hyperplasia |
These findings emphasize that even minor differences in the spatial arrangement of atoms can lead to profound changes in biological activity. Therefore, the separation and individual evaluation of the enantiomers of this compound and its derivatives are essential steps in understanding their full pharmacological profile and for the development of potentially more effective and safer therapeutic agents.
Mechanistic Biological Investigations of 5 3 Methoxyphenyl Imidazolidine 2,4 Dione Pre Clinical Focus
In Vitro Biological Activity Profiling of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
Enzyme Inhibition Assays and Kinetics (e.g., EGFR, COX, ADAMTS, FAAH, HDAC)
No specific data from in vitro enzyme inhibition assays for this compound against enzymes such as EGFR, COX, ADAMTS, FAAH, or HDAC were found in the reviewed literature.
Receptor Binding and Modulation Studies (e.g., 5-HT receptors, α1-adrenergic receptors, cannabinoid receptors, PPARγ)
Specific data regarding the binding affinity or modulatory effects of this compound on 5-HT receptors, α1-adrenergic receptors, cannabinoid receptors, or PPARγ are not available in the reviewed scientific literature.
Cell-Based Functional Assays (e.g., antiproliferative effects, apoptosis induction, cell cycle perturbation in specific cell lines)
No studies detailing the antiproliferative effects, apoptosis induction, or cell cycle perturbation mediated by this compound in specific cell lines were identified. While related hydantoin (B18101) derivatives have demonstrated such activities, these findings cannot be directly attributed to the subject compound. nih.gov
Studies on Inflammatory Mediators and Oxidative Stress Markers in Cellular Systems
No preclinical in vitro data were found concerning the effects of this compound on the production or activity of inflammatory mediators or markers of oxidative stress in cellular systems.
Identification of Molecular Targets and Pathways Mediated by this compound
Target Deconvolution Strategies and Ligand-Target Engagement Studies
No literature was identified that described target deconvolution strategies or ligand-target engagement studies undertaken to identify the specific molecular targets and pathways of this compound.
Proteomic and Transcriptomic Profiling in Response to this compound Exposure
There are currently no publicly accessible studies that have investigated the proteomic or transcriptomic changes in biological systems upon exposure to this compound. Such studies would be crucial in elucidating the compound's mechanism of action, identifying potential protein targets, and understanding the cellular pathways it may modulate.
Cellular and Subcellular Distribution Studies of this compound (in vitro)
Information regarding the cellular uptake, accumulation, and subcellular localization of this compound is not available in the scientific literature. Understanding the distribution of the compound within cells is a critical step in identifying its site of action and potential off-target effects.
In Vivo Studies in Pre-clinical Animal Models
There is a significant gap in the literature concerning the in vivo evaluation of this compound in animal models.
Investigation of Biological Effects in Disease Models
No studies have been published that describe the biological effects of this compound in animal models of any disease state, including but not limited to pain, epilepsy, neurodegenerative disorders, metabolic diseases, or cancer.
Pharmacodynamic Marker Assessment in Animal Studies
Without in vivo studies, there has been no assessment of pharmacodynamic markers to quantify the biological effects of this compound in animal systems. Such assessments are vital for understanding the dose-response relationship and for the development of potential therapeutic applications.
Assessment of Metabolic Fate and Biotransformation in Animal Systems
The metabolic fate and biotransformation of this compound in animal systems have not been reported. Investigating how the compound is absorbed, distributed, metabolized, and excreted is fundamental to its preclinical development.
Analog Development and Derivatization Strategies Based on 5 3 Methoxyphenyl Imidazolidine 2,4 Dione
Design Principles for Novel 5-(3-Methoxyphenyl)imidazolidine-2,4-dione Analogues
The rational design of new analogues of this compound is fundamentally rooted in understanding its structure-activity relationship (SAR). The hydantoin (B18101) core is considered a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in various biologically active compounds and its capacity for diverse chemical modifications. researchgate.net For this specific scaffold, the primary points of modification are the N-1 and N-3 positions of the imidazolidine-2,4-dione ring and the C-5 position, which bears the 3-methoxyphenyl (B12655295) group.
Key Modification Sites and Their Rationale:
| Position | Potential Modifications | Rationale for Modification |
| N-1 and N-3 | Alkylation, acylation, arylation, or introduction of functionalized side chains. | These modifications can significantly alter the compound's lipophilicity, solubility, and metabolic stability. Introducing specific functional groups can also create new hydrogen bond donors or acceptors, potentially enhancing target binding affinity and selectivity. |
| C-5 Phenyl Ring | Altering the position of the methoxy (B1213986) group (e.g., to the 2- or 4-position) or introducing additional substituents such as halogens, alkyl groups, or electron-withdrawing/donating groups. | The electronic and steric properties of the phenyl ring are often critical for interaction with the target protein's binding pocket. Systematic modification of this ring helps to probe these interactions and can lead to substantial improvements in potency and selectivity. |
| C-5 Position | Introduction of a second, small alkyl or functionalized group to create 5,5-disubstituted analogs. | This strategy can be employed to fine-tune the steric bulk and conformational rigidity of the molecule, which may lead to a more optimal fit within the binding site. |
Modern drug design heavily relies on computational methods to guide these modifications. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how different structural changes might influence the biological activity of the resulting analogues, thereby prioritizing the synthesis of the most promising candidates.
Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation
To efficiently explore the vast chemical space surrounding the this compound scaffold, combinatorial chemistry and parallel synthesis are indispensable tools. These high-throughput synthesis techniques enable the rapid creation of large, diverse libraries of related compounds, which can then be screened for desired biological activities.
Both solid-phase and solution-phase synthesis methodologies are well-suited for generating hydantoin libraries. researchgate.net
Solid-Phase Synthesis: In this approach, a starting material is anchored to an insoluble polymer resin. Subsequent chemical transformations are carried out in a stepwise manner, with excess reagents and byproducts being easily removed by simple filtration and washing. This simplifies the purification process, making it ideal for automation and the generation of large libraries. For example, a resin-bound amino acid could be reacted with a diverse set of isocyanates to generate a library of N-3 substituted hydantoins.
Solution-Phase Parallel Synthesis: This method involves conducting multiple reactions simultaneously in separate reaction vessels. While purification can be more challenging than in solid-phase synthesis, it often allows for a broader range of reaction conditions and reagents. nih.gov To streamline purification, techniques such as fluorous synthesis can be employed. This involves tagging the reactants with a fluorous group, which allows for selective separation of the tagged product from non-fluorous impurities using a fluorous solid-phase extraction (SPE) cartridge. nih.govsrrjournals.com
Classic synthetic routes to the hydantoin core, such as the Bucherer-Bergs reaction (from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate) or the Read synthesis (from an α-amino acid and an isocyanate), can be readily adapted for parallel synthesis formats to generate extensive libraries of this compound analogues. nih.gov
Strategies for Enhancing Selectivity and Potency of Analogues (in vitro/animal models)
The ultimate goal of analog development is to identify compounds with superior potency (higher activity at a lower concentration) and selectivity (greater activity towards the desired biological target over off-targets). This is achieved through a systematic, iterative process of biological evaluation using both in vitro and in vivo models.
In Vitro Evaluation: The initial assessment of newly synthesized analogues is typically conducted using a battery of in vitro assays. These can include:
Biochemical Assays: To directly measure the interaction of the compounds with a purified target protein, such as an enzyme or receptor. These assays provide key data like the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).
Cell-Based Assays: To evaluate the activity of the compounds in a more biologically relevant context. For example, cancer cell lines can be used to determine the anti-proliferative effects of the analogues, while cells engineered to express a specific receptor can be used to measure functional activity (e.g., agonism or antagonism).
The data from these assays allow for the construction of detailed SAR profiles, as illustrated in the hypothetical table below.
Hypothetical SAR Data for a Series of this compound Analogues
| Compound | Modification | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) | Selectivity (B/A) |
|---|---|---|---|---|
| Parent | - | 10.5 | 50.2 | 4.8 |
| Analogue 1 | N-1 Methyl | 5.2 | 60.1 | 11.6 |
| Analogue 2 | N-3 Ethyl | 8.9 | 45.8 | 5.1 |
| Analogue 3 | 4-Fluoro on Phenyl | 2.1 | 15.3 | 7.3 |
| Analogue 4 | 2-Methoxy on Phenyl | 15.7 | 75.4 | 4.8 |
In Vivo Evaluation: Compounds that demonstrate promising activity and selectivity in vitro are then advanced into animal models. These studies are crucial for assessing the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and for confirming its efficacy in a living organism. The choice of animal model is dictated by the intended therapeutic application. For instance, if the analogues are being developed for neurological disorders, rodent models of seizures or neurodegeneration might be employed.
Prodrug Design Concepts for Research Applications of this compound
A prodrug is a biologically inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug. This strategy is often used to overcome undesirable properties of the parent compound, such as poor solubility, limited permeability across biological membranes, or rapid metabolism.
For this compound, several prodrug approaches could be explored for research applications:
N-Acyl and N-Acyloxymethyl Prodrugs: The acidic N-H protons of the hydantoin ring are ideal sites for modification. Attaching labile acyl or acyloxymethyl groups can mask the polarity of the N-H bonds, potentially improving membrane permeability and oral absorption. These promoieties are designed to be cleaved by ubiquitous esterase enzymes in the body, regenerating the active parent compound. A pivalate (B1233124) prodrug of a different hydantoin-based inhibitor was successfully used to improve its DMPK properties. nih.gov
Phosphate (B84403) Esters: If a hydroxyl group is introduced onto the 3-methoxyphenyl ring, it can be converted into a phosphate ester. This creates a highly water-soluble prodrug that is suitable for intravenous administration. The phosphate group is then cleaved in vivo by alkaline phosphatases to release the active hydroxylated metabolite. This approach is famously used in fosphenytoin (B1200035), a prodrug of the hydantoin-based antiepileptic drug phenytoin (B1677684).
The design and evaluation of prodrugs require careful consideration of the chemical linkage between the parent drug and the promoiety to ensure efficient cleavage at the desired site of action.
Analytical Methodologies for Research and Characterization of 5 3 Methoxyphenyl Imidazolidine 2,4 Dione
Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis
Chromatographic methods are indispensable for determining the purity of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, separating it from reaction byproducts, and resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent techniques utilized for these purposes.
For general purity assessment, reverse-phase HPLC is a standard approach. A typical system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient and flow rate can be optimized to achieve adequate separation of the main compound from any impurities. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the methoxyphenyl group.
Given that the C5 position of the imidazolidine-2,4-dione ring is a stereocenter, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and biological activity studies. Chiral HPLC and SFC are the methods of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the enantioseparation of hydantoin (B18101) derivatives. ucl.ac.beresearchgate.netirb.hr For instance, columns like Chiralpak® AD-H and Chiralcel® OD-H have been successfully used for the resolution of various chiral hydantoins. irb.hr The mobile phase for chiral separations often consists of a non-polar organic solvent like n-hexane mixed with an alcohol modifier such as 2-propanol. ucl.ac.beirb.hr SFC, using supercritical CO2 as the main mobile phase component with an alcohol co-solvent, offers a greener and often faster alternative to HPLC for chiral separations. ucl.ac.be
Table 1: Illustrative Chromatographic Conditions for the Analysis of Related Hydantoin Derivatives
| Parameter | HPLC for Purity | Chiral HPLC for Enantioseparation | Chiral SFC for Enantioseparation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | n-Hexane/2-Propanol (e.g., 90:10 v/v) | CO2/Methanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) | Controlled (e.g., 40 °C) |
This table presents typical starting conditions based on methods for related compounds; optimization for this compound would be necessary.
Spectroscopic Methods for Structural Elucidation and Conformation Analysis
Spectroscopic techniques are vital for the unambiguous identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methoxy (B1213986) group protons (a singlet typically around 3.8 ppm), the proton at the C5 position of the hydantoin ring, and the N-H protons of the hydantoin ring. The splitting patterns and coupling constants of the aromatic protons can confirm the 1,3-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the hydantoin ring (typically in the range of 155-175 ppm), the carbons of the methoxyphenyl group, the methoxy carbon (around 55 ppm), and the C5 carbon of the hydantoin ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), C=O stretching vibrations of the two carbonyl groups in the hydantoin ring (around 1700-1780 cm⁻¹), and C-O stretching of the methoxy group. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula of the compound. mdpi.com Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. mdpi.comnih.gov This technique can also be used to determine the absolute configuration of a single enantiomer if a suitable crystal is obtained. For related imidazolidine-2,4-dione derivatives, X-ray crystallography has been used to confirm the planar conformation of the hydantoin ring and the relative orientation of the substituent groups. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (6.8-7.4 ppm), C5-H proton, methoxy group (singlet, ~3.8 ppm), and N-H protons. |
| ¹³C NMR | Resonances for two C=O groups (155-175 ppm), aromatic carbons, C5 carbon, and methoxy carbon (~55 ppm). |
| IR (cm⁻¹) | N-H stretching (~3200-3400), C=O stretching (~1700-1780), C-O stretching. |
| HRMS (ESI) | Accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻ to confirm the elemental formula C₁₀H₁₀N₂O₃. |
The chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions.
Quantitative Analysis of this compound in Research Matrices
For preclinical studies, it is often necessary to quantify the concentration of this compound in biological matrices such as cell lysates or animal tissues (e.g., plasma, brain). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range. nih.govresearchgate.net
A typical LC-MS/MS method would involve the following steps:
Sample Preparation: Extraction of the analyte from the biological matrix is a critical step to remove interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govsrce.hr An internal standard, a structurally similar compound, is added at the beginning of the sample preparation to account for any variability during the extraction and analysis.
Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system, typically with a reverse-phase C18 column, to separate the analyte from any remaining matrix components.
Mass Spectrometric Detection: The analyte is ionized, usually by ESI in positive or negative mode, and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the complex biological matrix. nih.govresearchgate.net
The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability for reliable quantification of this compound in the specified research matrix. nih.gov
Table 3: General Approach for Quantitative Analysis by LC-MS/MS
| Step | Methodology | Details |
| Sample Preparation | Protein Precipitation, LLE, or SPE | To remove proteins and other interferences. Addition of a suitable internal standard is crucial. |
| Chromatography | Reverse-phase HPLC or UHPLC | Typically with a C18 column and a mobile phase of acetonitrile/water with an additive like formic acid. |
| Ionization | Electrospray Ionization (ESI) | Positive or negative ion mode, optimized for the analyte. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Quantification | Calibration Curve | A standard curve is generated using known concentrations of the analyte in the same matrix. |
Future Research Directions and Unexplored Avenues for 5 3 Methoxyphenyl Imidazolidine 2,4 Dione
Integration with Advanced High-Throughput Screening Platforms
To efficiently explore the biological potential of 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, its integration into advanced high-throughput screening (HTS) platforms is a critical first step. HTS allows for the rapid assessment of a compound against a vast array of biological targets and cellular models. This approach can quickly identify potential "hits" for further investigation.
Future research could involve screening the compound against diverse target classes. Given that the parent hydantoin (B18101) structure is known for its effects on the central nervous system, initial screens could focus on neurological targets. mdpi.comresearchgate.net Virtual screening campaigns could also be employed to computationally predict binding affinities and guide the selection of physical assays. nih.gov
Potential High-Throughput Screening Assays for this compound
| Assay Type | Target Class | Rationale |
|---|---|---|
| Radioligand Binding Assays | Ion Channels, GPCRs | To identify potential interactions with neurological targets. |
| Enzyme Inhibition Assays | Kinases, Proteases | To explore activity against common drug targets in oncology and inflammation. |
| Cell-Based Phenotypic Screens | Cancer Cell Line Panels | To assess antiproliferative effects across various cancer types. |
Novel Therapeutic Area Explorations for this compound (Pre-clinical)
Building on the broad biological activities of related hydantoin derivatives, preclinical studies could explore novel therapeutic applications for this compound beyond traditional areas. The anticancer potential of heterocyclic compounds is a particularly active area of research. nih.gov
Recent studies have highlighted the antitumor properties of various hydantoin derivatives, which can induce apoptosis and inhibit cancer cell migration. uns.ac.rsekb.eg Some derivatives have been shown to act as inhibitors of angiogenesis or target specific proteins like B-cell lymphoma-2 (Bcl-2). nih.govnih.gov Preclinical investigation of this compound in oncology could involve in vitro studies using various cancer cell lines followed by in vivo studies in animal models. nih.gov
Another promising avenue is in the field of metabolic disorders. Certain imidazolidine-2,4-dione derivatives have been investigated as potential antidiabetic agents, acting as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key regulator in insulin signaling. nih.govasianpubs.org
Potential Preclinical Therapeutic Areas for Investigation
| Therapeutic Area | Potential Mechanism of Action | Experimental Models |
|---|---|---|
| Oncology | Anti-proliferative, Pro-apoptotic, Angiogenesis Inhibition | Human cancer cell lines (e.g., PC3, SW480), xenograft mouse models. nih.gov |
| Metabolic Disorders | PTP1B Inhibition, Insulin Sensitization | In vitro enzyme inhibition assays, rodent models of type 2 diabetes. nih.gov |
| Inflammatory Diseases | Modulation of pro-inflammatory cytokine expression. | Cell-based inflammation models (e.g., LPS-stimulated macrophages). |
Application of this compound as Chemical Probes for Biological Systems
Should initial screenings reveal a specific and potent interaction with a biological target, this compound could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. The methoxyphenyl group present in the compound is a feature found in some fluorescent probes, suggesting that with modification, it could be developed for use in cellular imaging or target engagement assays. acs.org
Developing a probe would involve synthesizing derivatives to optimize potency, selectivity, and physicochemical properties. A successful chemical probe derived from this scaffold would need to demonstrate a clear mechanism of action and be suitable for use in cell-based or in vivo experiments to interrogate biological systems.
Development of Advanced Delivery Systems for Research and Pre-clinical Studies
A significant challenge in preclinical research is the often-poor aqueous solubility of small molecule compounds, which can hinder biological testing and affect bioavailability. nih.govresearchgate.netbenthamscience.com Many heterocyclic compounds face this issue. Future research should include characterizing the physicochemical properties of this compound, particularly its solubility.
If solubility is a limiting factor, the development of advanced delivery systems would be a crucial avenue of research to enable effective preclinical evaluation. Various nanotechnology-based and colloidal delivery systems can enhance the solubility and bioavailability of research compounds. nih.govmdpi.com
Potential Delivery Systems for Preclinical Research
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Can enhance solubility and improve permeation across biological membranes. mdpi.com |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophobic or hydrophilic compounds. | Biocompatible carriers that can improve compound stability and circulation time. nih.gov |
| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | Can solubilize poorly soluble compounds in their hydrophobic core for aqueous delivery. nih.govresearchgate.net |
Exploration of Synergistic Effects with other Research Compounds in Experimental Models
In many therapeutic areas, particularly oncology, combination therapy is a standard approach to enhance efficacy and overcome resistance. Once a primary biological activity for this compound is established in a preclinical model, a logical next step is to explore its potential for synergistic interactions with other compounds.
For example, if the compound shows antiproliferative activity in cancer cell lines, it could be tested in combination with known chemotherapeutic agents. The goal of such studies would be to identify combinations that produce a greater effect than the sum of the individual compounds, potentially allowing for lower concentrations and reduced toxicity. The concept of creating hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds is also an emerging strategy to achieve enhanced or synergistic effects. ekb.egmdpi.com
Q & A
Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation reactions using precursors like substituted amino acids or thiosemicarbazides. For example:
- Route 1 : Reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under reflux, as demonstrated for analogous imidazolidinone derivatives .
- Route 2 : Using thiosemicarbazide derivatives with chloroacetic acid and oxo-compounds in DMF/acetic acid, followed by recrystallization to improve yield .
Optimization Tips : - Adjust solvent polarity (e.g., DMF for high solubility) and catalyst (e.g., Et₃N for deprotonation).
- Monitor reaction time and temperature (typically 2–6 hours at 80–100°C).
- Use factorial design to test variables like molar ratios or solvent volumes .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C3-phenyl) and hydrogen bonding in the imidazolidine-dione core.
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, as shown for structurally similar derivatives (e.g., monoclinic systems with space group P2₁) .
- FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
Validation : Cross-reference experimental data with computational simulations (e.g., DFT for optimized geometries) .
Q. How can researchers determine the purity of this compound, and what analytical methods are recommended?
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives in chemical catalogs list purity ≥98%) .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents.
Advanced Research Questions
Q. How can computational chemistry tools (e.g., quantum mechanical calculations) aid in predicting the reactivity or stability of this compound?
- Reaction Pathway Prediction : Employ density functional theory (DFT) to model transition states and intermediates in synthesis or degradation pathways .
- Solubility/Stability : Use molecular dynamics (MD) simulations to assess solvent interactions or hygroscopicity.
- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
Q. What experimental design strategies (e.g., factorial design) are suitable for optimizing the synthesis parameters of this compound?
- Full Factorial Design : Test variables like temperature (70–110°C), solvent ratio (DMF:H₂O = 1:1 to 3:1), and catalyst concentration (0.1–0.3 mol%).
- Response Surface Methodology (RSM) : Identify optimal conditions for yield maximization .
- Taguchi Arrays : Reduce experimental runs while assessing critical factors (e.g., reaction time vs. reagent purity).
Q. How should researchers address contradictory data in spectroscopic analysis or biological activity studies of this compound derivatives?
- Systematic Validation : Repeat experiments under controlled conditions (e.g., humidity-free environments for hygroscopic samples).
- Cross-Technique Correlation : Compare XRD data with NMR/IR to resolve structural ambiguities .
- Theoretical Alignment : Reconcile experimental results with computational models (e.g., docking studies for bioactivity discrepancies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
